Product packaging for Tri(P-tolyl)methane(Cat. No.:CAS No. 16845-02-6)

Tri(P-tolyl)methane

Cat. No.: B11945307
CAS No.: 16845-02-6
M. Wt: 286.4 g/mol
InChI Key: WYGIWVCWYKSYOE-UHFFFAOYSA-N
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Description

Contextualization within Trisubstituted Methane (B114726) and Triphenylmethane (B1682552) Architectures

Tri(P-tolyl)methane belongs to the family of trisubstituted methanes, where a central carbon atom is bonded to three distinct or identical substituents. More specifically, it is a derivative of triphenylmethane, the parent hydrocarbon with the formula (C₆H₅)₃CH ebi.ac.ukfirsthope.co.inscribd.comwikipedia.org. In triphenylmethane, the three substituents are phenyl groups. This compound replaces these phenyl groups with para-tolyl groups (CH₃C₆H₄−) smolecule.comwikipedia.org. This structural modification, the addition of a methyl group at the para position of each phenyl ring, leads to a molecule with the chemical formula C₂₂H₂₂ and a molecular weight of approximately 286.4 g/mol chemicalbook.comuni.lu. The arylmethane framework, encompassing compounds with aryl groups attached to a methane carbon, is a foundational structure in organic chemistry, with triphenylmethane derivatives being particularly notable for their historical significance and diverse modern applications scribd.combritannica.comslideshare.net.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number16845-02-6 smolecule.comchemicalbook.comsigmaaldrich.com
Molecular FormulaC₂₂H₂₂ smolecule.comuni.luuni.lu
Molecular Weight286.4 g/mol chemicalbook.comuni.lu
XLogP36.4 lookchem.com
Predicted Density1.017±0.06 g/cm³ chemicalbook.com
Predicted Boiling Pt404.4±40.0 °C chemicalbook.com

Table 2: Comparison of Triphenylmethane and this compound

FeatureTriphenylmethaneThis compound
Parent Structure(C₆H₅)₃CHDerivative of Triphenylmethane
SubstituentsPhenyl groups (C₆H₅-)p-Tolyl groups (CH₃C₆H₄-)
Key Structural Diff.Three phenyl ringsThree phenyl rings with a methyl group at para position
Molecular FormulaC₁₉H₁₆C₂₂H₂₂
Molecular Weight244.33 g/mol 286.4 g/mol

Historical Trajectories and Modern Research Impetus on Arylmethane Frameworks

The historical trajectory of arylmethane chemistry is deeply intertwined with the development of synthetic dyes. Triphenylmethane derivatives, such as fuchsine (discovered in 1859) and crystal violet (introduced in 1883), were among the earliest synthetic organic dyes, renowned for their brilliant hues and intense coloration scribd.combritannica.comslideshare.netresearchgate.net. These compounds found widespread use in textile dyeing, printing inks, and as pH indicators. The fundamental triphenylmethane skeleton serves as the chromophore responsible for the vibrant colors observed in these dyes slideshare.net.

In contemporary research, the impetus for studying arylmethane frameworks, including substituted derivatives like this compound, stems from their versatility in various chemical disciplines. Modern research trends highlight their utility in:

Catalysis: this compound and related structures can function as ligands in coordination chemistry, influencing the stability and reactivity of metal complexes. Research explores their role in homogeneous and heterogeneous catalysis, including metal-catalyzed cross-coupling reactions smolecule.comacs.orgresearchgate.netacs.org.

Materials Science: The unique electronic and structural properties of these compounds make them candidates for applications in polymer chemistry, advanced coatings, composites, and nanotechnology smolecule.comchemicalbook.com.

Medicinal Chemistry and Biology: Certain triphenylmethane derivatives have demonstrated biological activity, including potential as antimicrobial and antitumor agents, and activity against pathogens like Leishmania ebi.ac.ukfirsthope.co.innih.gov. Research also focuses on developing novel synthetic methodologies, such as organocatalyzed multicomponent reactions in aqueous media, for creating complex tri-substituted methane derivatives researchgate.net.

Green Chemistry: There is a growing emphasis on developing sustainable and environmentally friendly synthesis routes for these compounds, utilizing greener solvents and catalysts researchgate.netthecalculatedchemist.comresearchgate.net.

The ongoing exploration of arylmethane chemistry, driven by advancements in synthetic methodologies and a demand for novel functional materials and biologically active compounds, continues to underscore the relevance of molecules like this compound in the chemical research landscape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22 B11945307 Tri(P-tolyl)methane CAS No. 16845-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16845-02-6

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-[bis(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3

InChI Key

WYGIWVCWYKSYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Synthetic Methodologies for Tri P Tolyl Methane and Its Structural Congeners

Advanced Approaches to C–C Bond Formation at the Methane (B114726) Core

The creation of the central tetrahedral carbon atom, bonded to three aryl groups, is the key challenge in the synthesis of triarylmethanes. Modern synthetic methods have focused on developing efficient and selective carbon-carbon bond formation strategies.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. rsc.orgorganic-chemistry.org This approach offers advantages in terms of simplicity, high reaction rates, and atom economy. beilstein-journals.org

One notable example is the one-pot, three-component synthesis of tris(heteroaryl)methanes, which involves the reaction of diversely substituted indoles, various aldehydes (such as quinoline, quinolone, chromone, and fluorene aldehydes), and coumarins. beilstein-journals.org These reactions can be carried out by simple refluxing in ethanol without the need for a catalyst or other additives. beilstein-journals.org Interestingly, when conducted in water, these reactions show chemoselectivity, favoring the formation of certain triads. beilstein-journals.org

Another application of MCRs is the synthesis of tri-substituted methane derivatives containing biologically active moieties like 6-aminouracil and 2-hydroxy-1,4-naphthoquinone or 4-hydroxycoumarin. researchgate.net These reactions can be performed in an aqueous medium using a bifunctional thiourea-based organocatalyst, which highlights the green chemistry aspect of this methodology. researchgate.net A plausible mechanism for this reaction involves the initial reaction of the aldehyde with the organocatalyst to form an intermediate, which then reacts with the other components to yield the final trisubstituted methane derivative. researchgate.net

ReactantsCatalyst/SolventProduct TypeReference
Indoles, Aldehydes, CoumarinsEthanol (reflux)Tris(heteroaryl)methanes beilstein-journals.org
Aldehyde, 1,3-dimethyl-6-aminouracil, 2-hydroxy-1,4-naphthoquinone/4-hydroxycoumarinThiourea-based organocatalyst/Aqueous mediumTri-substituted methane derivatives researchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to enantioenriched molecules with high efficiency. nih.gov In the context of triarylmethane synthesis, organocatalytic methods have been developed for the enantioselective synthesis of chiral triarylmethanes. rsc.orgnih.gov

A novel approach involves the asymmetric reduction of para-quinone methides via C–H bond formation, catalyzed by a chiral phosphoric acid. rsc.orgrsc.org This method is advantageous as it does not necessitate the presence of a heteroaryl ring or the pre-synthesis of unstable para-quinone methides. rsc.orgnih.gov Instead, stable racemic triarylmethanols are used as substrates for the in situ generation of the required intermediates. rsc.orgnih.gov

Another significant organocatalytic strategy enables the discrimination between two sterically similar aryl groups, which is a considerable challenge in asymmetric synthesis. nih.gov By employing a robust organocatalytic system with a chiral phosphoric acid and an optimal hydride source, a range of highly enantioenriched indole-containing triarylmethanes can be accessed. nih.gov DFT calculations have suggested that π–π stacking interactions are key to the discrimination of the two aryl groups. nih.gov

CatalystKey TransformationSubstrateProduct
Chiral Phosphoric AcidAsymmetric transfer hydrogenationRacemic triarylmethanols (in situ generation of p-quinone methides)Enantioenriched triarylmethanes
Chiral Phosphoric Acid and Hydride SourceEnantioselective reduction2-Indole imine methideEnantioenriched indole-containing triarylmethanes

Green Chemistry Principles in the Synthesis of Arylmethane Compounds

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green synthetic methods for triarylmethanes have been developed.

One such method employs silica sulfuric acid as a reusable catalyst for the synthesis of triarylmethanes under solvent-free conditions. academie-sciences.fr This approach is facile and environmentally friendly. Another green approach utilizes trifluoroethanol as a recyclable solvent, which can be recovered and reused, for the efficient synthesis of triarylmethane scaffolds with excellent yields. consensus.app

A one-pot green synthesis of triarylmethane derivatives has been developed using boric acid as a catalyst in polyethylene glycol 400. nih.gov This reaction proceeds through Aldol, Michael, and Friedel-Crafts additions. nih.gov Furthermore, p-toluenesulfonic acid (PTSA) has been used as a catalyst for the synthesis of 1,3,5-triarylbenzenes from aryl methyl ketones under solvent-free conditions, with water being the only byproduct. myttex.net Polyaniline-p-toluenesulfonic acid salt has also been employed as a polymeric solid acid catalyst for the synthesis of tri(hydroxyphenyl)methane. researchgate.net

CatalystSolvent/ConditionsKey FeaturesReference
Silica Sulfuric AcidSolvent-freeReusable catalyst academie-sciences.fr
Boric AcidPolyethylene Glycol 400One-pot synthesis nih.gov
TrifluoroethanolRecyclable solventExcellent yield, reusable solvent consensus.app
p-Toluenesulfonic acid (PTSA)Solvent-freeEconomical, no metal catalyst myttex.net
Polyaniline-p-toluenesulfonic acid saltAqueous mediumPolymeric solid acid catalyst, reusable researchgate.net

Functionalization Strategies for Tri(P-tolyl)methane Frameworks

While direct functionalization of the this compound framework is not extensively detailed in the provided context, strategies for the synthesis of functionalized organosiloxanes using p-tolyl-siloxanes as reagents have been reported. rsc.org This suggests the potential for introducing functional groups onto the tolyl rings of this compound. A series of stereoregular cyclic p-tolyl-siloxanes with alkyl, O-, and N-containing groups have been synthesized. rsc.org This was achieved through the hydrosilylation of a stereoregular cyclic p-tolyl-siloxane containing a Si–H group with various alkenes, allyl glycol ethers, and allylamine derivatives. rsc.org This method is scalable and provides the target functionalized products in good to high yields. rsc.org

ReagentReaction TypeFunctional Groups Introduced
Stereoregular cyclic p-tolyl-siloxane with Si-H groupHydrosilylationAlkyl, O- and N-containing groups

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of Tri P Tolyl Methane Analogues

X-ray Crystallographic Analysis for Absolute Structural Determination

Single Crystal X-ray Diffraction Studies

In a typical single crystal X-ray diffraction experiment, a single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined.

For Triphenylmethane (B1682552), these studies have revealed a propeller-like conformation of the three phenyl rings surrounding the central methane (B114726) carbon. The steric hindrance between the ortho-hydrogens of the phenyl rings prevents them from being coplanar. This leads to a C-C-C bond angle at the central carbon that deviates from the ideal tetrahedral angle of 109.5°. It is expected that Tri(p-tolyl)methane would adopt a similar propeller conformation, with the p-methyl groups extending outwards from the phenyl rings. The precise torsion angles of the tolyl groups would be influenced by the packing forces within the crystal lattice.

Table 1: Illustrative Crystallographic Data for Triphenylmethane

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 14.03
b (Å) 7.89
c (Å) 13.01
Z 4

Note: This data is for Triphenylmethane and is provided for illustrative purposes.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying crystalline phases, determining phase purity, and obtaining information about the unit cell parameters. While a specific powder diffraction pattern for this compound is not widely published, the technique would be invaluable for routine analysis and quality control of synthesized batches of the compound.

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material. For this compound, PXRD could be used to:

Confirm the crystalline nature of a synthesized sample.

Identify different polymorphic forms, if they exist.

Monitor phase transitions as a function of temperature or pressure.

Determine the unit cell parameters by indexing the diffraction peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformational mobility of atoms within a molecule.

¹H and ¹³C NMR Spectroscopic Techniques for Molecular Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons. The aromatic protons of the p-tolyl groups would likely appear as two doublets in the aromatic region (typically 6.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The single methine proton (CH) would resonate as a singlet, likely in the range of 5.0-6.0 ppm. The three methyl groups (CH₃) would give rise to a single, more intense singlet in the upfield region (around 2.0-2.5 ppm), assuming free rotation of the tolyl groups on the NMR timescale.

The ¹³C NMR spectrum would provide complementary information. One would expect to see signals for the quaternary central carbon, the aromatic carbons (with different signals for the ipso, ortho, meta, and para carbons relative to the methine carbon and the methyl group), and the methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methine CH ~5.5 ~56
Aromatic CH (ortho to CH) ~7.1 ~130
Aromatic CH (meta to CH) ~7.0 ~129
Methyl CH₃ ~2.3 ~21
Aromatic C (ipso to CH) - ~141
Aromatic C (ipso to CH₃) - ~136

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Dynamic NMR Spectroscopy for Stereochemical Fluxionality

The propeller-like structure of triarylmethanes can lead to interesting dynamic processes, such as restricted rotation of the aryl rings. Dynamic NMR spectroscopy is the ideal technique to study such conformational changes that occur on the NMR timescale. libretexts.org

For this compound, the rotation of the three p-tolyl groups around the bond connecting them to the central methane carbon can be hindered due to steric interactions. At room temperature, this rotation might be fast, leading to a time-averaged spectrum where all three tolyl groups appear equivalent. However, at lower temperatures, this rotation could slow down sufficiently to be observed on the NMR timescale.

If the rotation were to become slow, the ortho and meta protons (and carbons) on the tolyl rings would become inequivalent, leading to a splitting of the signals in the ¹H and ¹³C NMR spectra. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barrier for this rotational process. This provides valuable insight into the steric demands and conformational flexibility of the molecule. While no specific dynamic NMR studies on this compound are reported, the principles have been applied to other sterically hindered triarylmethane derivatives.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Investigations

The IR and Raman spectra are expected to show characteristic bands for:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methine groups, expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H bending modes: Both in-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds, occurring at lower frequencies.

A comparative analysis of the IR and Raman spectra can provide information about the molecular symmetry. For a molecule with a center of inversion, vibrational modes that are IR active will be Raman inactive, and vice versa (the rule of mutual exclusion). The presence or absence of this phenomenon in the spectra of this compound could provide clues about its solid-state packing and molecular symmetry. While a detailed vibrational analysis of this compound is not available, studies on related molecules like diphenylmethane (B89790) have been used to assign the fundamental vibrational modes. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
CH₃ Bending 1460 - 1370

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. When subjected to IR radiation, the covalent bonds within the this compound molecule vibrate at specific frequencies. These vibrations, which include stretching and bending modes, are quantized and result in the absorption of IR radiation at characteristic wavenumbers, producing a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to be dominated by absorption bands corresponding to its constituent p-tolyl and central methine groups. The key vibrational modes anticipated for this molecule are detailed in the table below. The aromatic region would show characteristic C-H stretching and C=C ring stretching vibrations. The aliphatic portion, consisting of the methyl groups and the central tertiary C-H group, would also exhibit distinct stretching and bending frequencies.

Table 1: Expected FT-IR Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Ar-H 3100-3000 Medium-Weak
Aliphatic C-H Stretch -CH₃, -CH 3000-2850 Medium
Aromatic C=C Stretch Aromatic Ring 1620-1580, 1520-1475 Medium-Strong
Aliphatic CH₃ Bending -CH₃ ~1465 and ~1375 Medium
In-Plane Aromatic C-H Bending Ar-H 1300-1000 Medium

The strong absorption band expected in the 850-800 cm⁻¹ range is particularly diagnostic, as it indicates the 1,4-disubstitution (para) pattern of the tolyl rings. The presence of both aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively, would confirm the hybrid nature of the molecule.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. Consequently, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in FT-IR spectra.

The Raman spectrum of this compound is expected to prominently feature bands from the aromatic rings, as the delocalized π-electron systems are highly polarizable. The symmetric "ring-breathing" mode of the p-disubstituted benzene rings would likely yield a particularly intense signal. Vibrations of the central C(sp³)-C(sp²) bonds connecting the methine carbon to the aromatic rings are also expected to be Raman active.

Table 2: Expected Raman Active Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Ar-H 3100-3050 Strong
Aliphatic C-H Stretch -CH₃, -CH 3000-2850 Medium
Aromatic Ring Breathing Aromatic Ring ~1600 (C=C stretch), ~1000 (trigonal) Strong
C-C Stretch C(sp³)-C(sp²) 1250-1150 Medium

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, enabling a detailed confirmation of its structural features, including the substitution pattern and the presence of all key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals.

In this compound, the chromophores are the three p-tolyl groups. The electronic transitions are expected to be primarily π → π* transitions associated with the delocalized π-electron system of the benzene rings. The presence of three separate, albeit electronically insulated by the central sp³-hybridized carbon, aromatic rings would lead to absorption characteristics similar to, but more intense than, that of toluene (B28343). The methyl groups on the rings act as auxochromes, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The molecule is not expected to have significant absorption in the visible region, and would thus appear colorless.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Absorption Maxima (λmax)
π → π* Benzene Ring (E2-band) ~220 nm

The B-band, arising from a symmetry-forbidden transition in benzene, would likely exhibit fine vibrational structure. The intensity of the absorption is proportional to the number of chromophores, so a higher molar absorptivity (ε) would be expected compared to a single toluene molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular identity of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₂₂H₂₂), the calculated monoisotopic mass is 286.17215 Da. lookchem.com

HRMS analysis would confirm the elemental composition of the parent molecule by matching the experimentally measured m/z value to the theoretical exact mass with a high degree of precision (typically within 5 ppm). The analysis is often performed using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), which typically generate protonated molecules ([M+H]⁺) or other adducts.

Table 4: Predicted HRMS Data for this compound Adducts

Adduct Ion Molecular Formula Calculated m/z
[M]⁺ [C₂₂H₂₂]⁺ 286.17160
[M+H]⁺ [C₂₂H₂₃]⁺ 287.17943
[M+Na]⁺ [C₂₂H₂₂Na]⁺ 309.16137
[M+K]⁺ [C₂₂H₂₂K]⁺ 325.13531

Data sourced from predicted values. lookchem.com

In addition to confirming the parent ion, analysis of the fragmentation pattern can provide further structural verification. A common fragmentation pathway for triarylmethanes is the loss of one of the aryl groups. For this compound, the cleavage of a C-C bond between the central carbon and a tolyl ring would be expected to generate a highly stable di(p-tolyl)methyl cation (tropylium-like resonance structure) at m/z 195. This fragment would likely be the base peak in a fragmentation spectrum.

Computational and Theoretical Chemistry of Tri P Tolyl Methane Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's reactivity and electronic properties irjweb.comresearchgate.netnih.govnbu.edu.samdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netsciencepublishinggroup.commdpi.comresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity and easier charge transfer. For Tri(P-tolyl)methane, calculating the HOMO-LUMO gap would offer insights into its potential to undergo chemical reactions and its electronic excitation characteristics. Studies on related compounds with similar aromatic systems have reported HOMO-LUMO gaps in the range of approximately 0.9 eV to 4.7 eV, depending on the specific molecular structure and computational methodology nbu.edu.saresearchgate.netphyschemres.org.

Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the electronic structure of molecules by analyzing orbital interactions. It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative effects, which contribute to molecular stability and reactivity irjweb.comresearchgate.netresearchgate.netresearchgate.netsciencepublishinggroup.comphyschemres.orgresearchgate.netscience.govup.ac.za. By examining the delocalization of electron density between occupied and unoccupied orbitals (e.g., n → σ* or π → π* transitions), NBO analysis can reveal the extent of charge redistribution within this compound, thereby clarifying bonding characteristics and stabilization energies.

Bader's Atoms in Molecule (AIM) theory provides a framework for analyzing the topology of the electron density distribution in a molecule. This method identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature and strength of chemical bonds irjweb.comresearchgate.netmdpi.comacs.org. Applying AIM theory to this compound would allow for a detailed characterization of the bonding within the molecule, including the C-C bonds of the tolyl groups, the central C-H bonds (if present, though this compound has a central carbon bonded to three tolyl groups and implicitly a hydrogen, or it's a carbocation/carbanion depending on context, but typically it's considered as C(p-Tol)3H), and the interactions between the aromatic rings and the central carbon.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the electronic excitation energies and properties of molecules, such as UV-Vis absorption spectra researchgate.netnih.govnbu.edu.saresearchgate.nettandfonline.comsciencepublishinggroup.comresearchgate.netresearchgate.netrsc.orgq-chem.com. By simulating the response of the electronic system to an external time-dependent perturbation (like light), TDDFT can predict the wavelengths of maximum absorption and the nature of electronic transitions (e.g., π-π* or n-π* transitions). For this compound, TDDFT calculations would provide insights into its photophysical behavior, including its absorption characteristics and potential for fluorescence or phosphorescence, if any.

Theoretical Models for Stereochemical Behavior and Conformational Energetics

The presence of three bulky para-tolyl groups around a central carbon atom in this compound suggests that conformational isomerism and stereochemical considerations may be significant. Theoretical models, including empirical force field calculations and DFT-based conformational searches, are employed to explore the potential energy surface of a molecule and identify its stable conformers acs.orguomustansiriyah.edu.iqunibo.itchemistrydocs.com. For this compound, these models would investigate the rotational freedom around the bonds connecting the tolyl groups to the central carbon, determining the relative energies of different spatial arrangements and identifying the most energetically favorable conformation. This analysis is key to understanding the molecule's three-dimensional structure and how it might influence its interactions and reactivity.

Compound List:

this compound

Di-p-tolylmethane

Tri(phenyl)methane

Tri(methylphenyl)methane

Tri(p-tolylthio)methane

Tri(p-tolyl)phosphine

Triazine derivative (N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine)

6-Phenylazo-3-(p-tolyl)-2H-chromen-2-one

N-benzylaniline

Dihydrated ondansetron (B39145) hydrochloride

(E)-1-(5-nitro-2-(piperidin-1-yl)phenyl)-N-(p-tolyl)methanimine

3-Phenylcoumarin derivatives

Polyhydroxy azo–azomethine compounds

Carbazole

(E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

(E)-1-(benzo[d] smolecule.comlookchem.comdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one

2-(p-tolyl)pyridine (B1347097)

2,3-bis[(4-diethylamino-2-hydroxybenzylidene)-amino]but-2-enedinitrile

2,3-bis(3,3,9,9-tetramethyl-2-hydroxyjulolidine)but-2-enedinitrile

1,3-Benzothiazole derivatives (2-vinyl-1,3-benzothiazole, 2-(2-pyridyl)-1,3-benzothiazole, 1,3-benzothiazole-2-carboxaldehyde, 1,3-benzothiazole-2-carbonyl fluoride)

Iron(III) porphyrin complex (bis(4-cyanopyridine) [(meso-tetrakis(4-metoxyphenylporphyrinato)] iron(III) trifluoromethanesulfonate (B1224126) chlorobenzene (B131634) mono-solvate)

2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives

5-methyl-8H-benzo[h]chromeno[2,3-b] irjweb.comsmolecule.comnaphthyridine-6(5H),8-dione (MBCND)

2-(p-tolyl)-2,3-dihydro-1H-perimidine

Tritopic hydrazone ligands (L1, L2)

3-bromo-2-hydroxypyridine (B31989) (3-Br-2HyP)

Acetylacetone coordinated Re(I) tricarbonyl complexes (fac-[Re(CO)3(acac)(P(m-tolyl)3)], fac-[Re(CO)3(acac)(P(p-tolyl)3)])

Tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes

Trimesitylmethane

Mechanistic Organic Chemistry of Reactions Involving Tri P Tolyl Methane Frameworks

Reaction Mechanisms at the Central Methane (B114726) Carbon

The central methane carbon in tri(p-tolyl)methane is a tertiary carbon atom, making it susceptible to reactions involving electrophilic attack, oxidation, and radical processes. Electrophilic aromatic substitution typically occurs on the p-tolyl rings rather than at the central carbon due to the higher electron density on the aromatic systems. However, the central carbon can be a site for oxidation, leading to the formation of a stable carbocation or radical cation. For instance, strong oxidizing agents can abstract an electron from the this compound framework, initiating redox processes. The mechanism often involves the initial formation of a radical cation, which can then undergo further transformations. Reactions that involve the cleavage of a bond to the central carbon, such as in the formation of tri(p-tolyl)methyl halides from the corresponding alcohol, proceed via protonation of the hydroxyl group followed by loss of water, generating a highly stabilized carbocation niscpr.res.in.

Carbocationic Intermediates in Arylmethane Reactivity

Triarylmethane frameworks are well-known for their ability to form exceptionally stable carbocations, often referred to as triarylmethyl or trityl cations. The positive charge in these carbocations is extensively delocalized through resonance across the three aryl rings. In this compound, the methyl groups in the para positions of the tolyl rings further enhance this stabilization through hyperconjugation and inductive electron donation. This increased electron density on the rings facilitates greater resonance delocalization of the positive charge, leading to carbocations with enhanced stability compared to unsubstituted triphenylmethyl cations. These carbocations are often stable enough to be isolated as salts researchgate.netresearchgate.net. For example, the solvolysis of a tri(p-tolyl)methyl halide would proceed via the formation of the tri(p-tolyl)methyl carbocation, which then reacts with a nucleophile, such as a solvent molecule. The high stability of this carbocation means that reactions involving its formation are often facile and can occur under relatively mild conditions researchgate.netresearchgate.net.

Radical Chemistry in the Transformation of Arylmethane Structures

The central carbon atom of this compound can also participate in radical reactions. Homolytic cleavage of a bond to the central carbon, or abstraction of a hydrogen atom from the methyl groups of the tolyl rings, can generate radical species. The tris(4-methylphenyl)methyl radical, derived from this compound, is a persistent radical. This persistence is attributed to the steric bulk of the tolyl groups, which hinders dimerization, and to the electronic stabilization provided by the delocalization of the unpaired electron across the three aryl rings utexas.edu. Autoxidation, a common process for compounds with benzylic hydrogens, can also occur, though the tertiary nature of the central carbon in this compound means that radical initiation might occur at the methyl groups or directly at the central carbon via electron abstraction. The stability of the resulting radical species is key to their observation and participation in chain reactions utexas.edu.

Redox Chemistry and Electron Transfer Processes in Triarylmethanes

Triarylmethanes, including this compound, readily undergo one-electron oxidation to form stable radical cations mdpi.comacs.org. This process is often studied using electrochemical methods like cyclic voltammetry. The p-tolyl groups, with their electron-donating methyl substituents, contribute to the stability of the resulting radical cation by delocalizing the positive charge and the unpaired electron through resonance and hyperconjugation mdpi.com. These species can act as intermediates in various redox transformations. For example, triarylmethane dyes are known to participate in redox processes, and their electrochemical behavior can be modulated by the counter-anions and solvent media researchgate.netnih.gov. The ease of oxidation makes triarylmethanes potential candidates for use in electrochromic devices or as electron donors in catalytic cycles mdpi.com.

Photochemistry and Photoredox Catalysis Involving Arylmethane Chromophores

Triarylmethane derivatives can function as chromophores, absorbing light and entering excited states that can participate in photochemical reactions. In photoredox catalysis, molecules that can undergo facile electron transfer upon photoexcitation are highly valuable nih.govbeilstein-journals.org. Triarylmethanes, due to their ability to form stable radical cations upon one-electron oxidation, can act as electron donors in photoredox cycles. Upon excitation, they can transfer an electron to an acceptor molecule, becoming oxidized themselves. The stability of the resulting triarylmethyl radical cation allows it to persist long enough to participate in subsequent reactions or to be regenerated to the ground state. Some triarylmethane derivatives have been explored as organic photoredox catalysts themselves, leveraging their photophysical properties like facile intersystem crossing and photooxidation/photoreduction capabilities beilstein-journals.orgresearchgate.net. The mechanism typically involves photoinduced electron transfer (PET) from the excited triarylmethane to a substrate or vice versa nih.govbeilstein-journals.org.

Carbon-Hydrogen Bond Activation and Functionalization Strategies

The activation and functionalization of C-H bonds in this compound can occur at the central methine position or at the methyl groups of the tolyl rings. Transition metal catalysis is a primary strategy for achieving selective C-H bond activation mt.comrutgers.eduprinceton.edu. For instance, platinum complexes have been shown to activate C-H bonds in arenes, including those with tolyl substituents, via oxidative addition mechanisms rutgers.edu. The p-tolyl group itself can participate in C-H activation, as demonstrated by studies involving antimony complexes where para-tolyl C-H bonds were activated, leading to metal-carbon bond formation rsc.org. Furthermore, organocatalytic approaches have emerged for the deracemization of triaryl-substituted carbon stereocenters, often involving the in situ generation of reactive intermediates like para-quinone methides, which are then asymmetrically reduced oaes.ccresearchgate.net. These strategies highlight the potential for selective functionalization of the C-H bonds within the this compound framework.

Advanced Applications of Tri P Tolyl Methane and Triphenylmethane Frameworks in Materials Science and Catalysis

Integration into Functional Polymeric Materials

The inherent structural features of triphenylmethane (B1682552) derivatives, such as their rigidity and potential for functionalization, make them valuable building blocks for advanced polymeric materials.

Design and Synthesis of Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands, offering tunable porosity and diverse functionalities mdpi.comnih.gov. Triarylmethane derivatives, particularly those with appended functional groups like carboxylates, are suitable for use as organic linkers in the synthesis of CPs and MOFs researchgate.netrsc.org. Chromeazurol B, a pH-sensitive dye with a hydroxytriarylmethane core and two carboxylate groups, has been successfully incorporated into coordination polymers. For example, two new coordination polymers, [NaZn₄(H₂O)₃(L)₃]·3THF·3H₂O (1) and [Zn₃(H₂O)₃(μ₂-OH₂)(μ₃-OH)(HL)₂(H₂L)]·2THF·3H₂O (2), were synthesized using Chromeazurol B anions as linkers, forming layered and double-chain ribbon structures, respectively researchgate.netrsc.org. These CPs exhibit pH-sensitivity, demonstrating potential as halochromic sensors researchgate.netrsc.org. Furthermore, covalent organic frameworks (COFs) functionalized with carboxyl groups, synthesized from precursors like 1,3,5-tris(4-formyl-phenyl) triazine and diamino-dicarboxylic acids, have shown high efficiency in adsorbing triphenylmethane dyes like Crystal Violet (CV) and Brilliant Green (BG) capes.gov.bracs.org. The design of CPs and MOFs often involves careful selection of metal nodes and organic linkers, where triarylmethane units can contribute to the structural integrity and functional properties of the resulting framework mdpi.comnih.govuni-ulm.de.

Supramolecular Chemistry and Host-Guest Recognition

The triphenylmethane framework plays a significant role in supramolecular chemistry, particularly in molecular recognition and host-guest complexation, owing to its defined geometry and electronic properties.

Molecular Recognition and Self-Assembly of Triarylmethane-based Ensembles

Molecular recognition, the selective binding of one molecule by another through non-covalent interactions, is a cornerstone of supramolecular chemistry wikipedia.orgbose.res.innih.govslideshare.net. Triarylmethane structures, especially those with specific symmetry, can engage in such interactions. For instance, C₃-symmetric triphenylmethane dyes have been shown to bind to C₃-symmetric trimers derived from amyloidogenic peptides. This binding event results in observable color changes and fluorescence, indicating a specific molecular recognition process nih.gov. The self-assembly of molecules into ordered structures is also a key aspect, and triarylmethane derivatives can contribute to the formation of supramolecular ensembles through various non-covalent interactions like π-π stacking and hydrogen bonding wikipedia.orgnih.govslideshare.netnih.govunizg.hrresearchgate.net.

Host-Guest Complexation and Cavity Design

Host-guest chemistry involves the formation of complexes where a host molecule encapsulates a guest molecule within a cavity or pocket wikipedia.orgthno.org. While specific examples of Tri(P-tolyl)methane acting as a host are not detailed in the provided snippets, the broader triarylmethane framework, particularly in the form of dyes, can interact with well-known host molecules like cucurbiturils (CBs) researchgate.netmdpi.com. For example, studies have investigated the binding affinities of laser dyes with CB mdpi.com, highlighting the influence of factors like binding mode, charge, and solvent dielectric constant on the complexation process mdpi.com. The interaction between a triarylmethane dye and CB mdpi.com has been studied, revealing cooperative or competitive binding mechanisms researchgate.net. The design of host molecules with specific cavities for selective guest complexation is a major area of supramolecular chemistry, with various macrocyclic hosts like cyclodextrins and calixarenes being prominent wikipedia.orgthno.org. Triarylmethane derivatives can potentially be incorporated into larger host structures or act as guests themselves, interacting with these established host systems researchgate.netmdpi.com.

Catalytic Activity of this compound-Derived Systems

The triphenylmethane framework and its derivatives have found applications in catalysis, either as components of catalytic systems or as substrates undergoing catalytic transformations.

The cyclotrimerization of nitriles, such as benzonitrile (B105546) and p-tolunitrile, to form 1,3,5-triazines, can be mediated by catalytic systems involving titanium complexes and magnesium researchgate.netresearchgate.net. Notably, 2,4,6-tri(p-tolyl)-1,3,5-triazine, derived from p-tolunitrile, exhibits fluorescent properties researchgate.netresearchgate.net. In other catalytic applications, iron(II) complexes, including those involving p-tolyl groups (e.g., meso-tetra-p-tolylporphyrin, TTP), have been investigated for the cyclopropanation of olefins with aryldiazomethanes, demonstrating control over stereoselectivity iastate.edu. Triphenylmethane itself has been studied in oxidation reactions, where the rate of oxidation increases with decreasing particle size, suggesting interfacial catalysis researchgate.net. Furthermore, metal-organic frameworks (MOFs) can be designed for catalytic applications, and some MOFs have been used in the photocatalytic degradation of triphenylmethane dyes mdpi.com. Heterometallic MFU-4 type frameworks, synthesized using triazolate ligands, have also shown potential in redox and Lewis-acid catalysis uni-ulm.de.

Organocatalytic Applications

While direct applications of this compound as an organocatalyst are not extensively detailed in the provided search results, the broader field of organocatalysis, particularly involving phosphine-based catalysts and triphenylmethane frameworks, is a significant area of research. Organocatalysis offers advantages such as reduced sensitivity to moisture and oxygen, lower cost, and reduced toxicity compared to metal catalysts nih.gov. Phosphine derivatives, such as tris(o-tolyl)phosphine, are known to be effective ligands in homogeneous catalysis due to their steric bulk, influencing the reactivity and stability of metal complexes wikipedia.org. Research into phosphine-catalyzed reactions, including Michael additions and cyanosilylations, highlights the potential for such compounds in mediating organic transformations nih.gov. Furthermore, studies on chiral organocatalysts, like BINOL-derived phosphoric acids (e.g., TRIP), demonstrate the development of highly effective catalysts for asymmetric synthesis, showcasing the utility of complex organic scaffolds in catalysis acs.org.

Role as Structural Scaffolds in Catalytic Systems

The triphenylmethane framework, to which this compound belongs, serves as a valuable structural scaffold in the design of catalytic systems. The rigid, three-dimensional nature of these frameworks allows for the precise positioning of catalytic sites or functional groups. Metal-organic frameworks (MOFs), which are analogous in their structural principles, have been extensively studied for heterogeneous catalysis, demonstrating how porous crystalline networks can be designed for specific catalytic applications researchgate.netnih.govut.ac.iracs.org. Similarly, the this compound structure can be envisioned as a core unit for building more complex catalytic architectures. The steric and electronic properties of the p-tolyl groups can be tuned to influence the microenvironment around a catalytic center, potentially enhancing selectivity and activity. While specific examples of this compound acting as a scaffold in catalytic systems are not explicitly detailed, the principle is well-established in the broader context of supramolecular chemistry and materials science, where well-defined molecular architectures are employed to control chemical reactions researchgate.net.

This compound as an Intermediate or Precursor in Complex Molecule Synthesis

This compound itself is recognized as a versatile intermediate in organic synthesis for creating more complex molecules smolecule.com. Its structure, featuring three reactive para-tolyl groups, allows for further functionalization. For instance, the aromatic rings can undergo electrophilic aromatic substitution, enabling the introduction of various substituents. Synthesis methods for this compound include direct alkylation, condensation reactions involving p-tolualdehyde, and Grignard reactions smolecule.com. These synthetic routes highlight its accessibility as a building block. Derivatives of tetraphenylmethane (B1200815), which share a similar tetrahedral core structure, have been synthesized and utilized as precursors for constructing complex molecules with tetrahedral geometries researchgate.net. This suggests that this compound can similarly serve as a foundational unit for assembling larger, more intricate molecular structures with specific functionalities.

Applications in Emerging Technologies and Functional Materials (e.g., Optoelectronics)

The structural characteristics of this compound and related triphenylmethane frameworks lend themselves to applications in emerging technologies and functional materials, particularly in optoelectronics. Triphenylamine (B166846) (TPA) units, which are structurally related to the tolyl groups, are frequently incorporated into materials for organic light-emitting diodes (OLEDs) due to their hole-transporting properties nih.govresearchgate.netresearchgate.net. While this compound itself may not be a primary optoelectronic material, its core structure can be modified or incorporated into larger molecular systems designed for such applications. For example, tetraphenylmethane derivatives have been synthesized and characterized for their potential use in light-emitting devices, exhibiting desirable thermal and photophysical properties researchgate.net. The ability to tune the electronic and optical properties through structural modifications makes compounds based on the triphenylmethane scaffold promising candidates for advanced functional materials idu.ac.idsigmaaldrich.com. Research into imines containing triphenylamine and pyridine (B92270) units, for instance, has shown potential for optoelectronic applications, with studies investigating their crystal structure, electronic properties, and performance in devices nih.gov.

Data Tables

Table 1: Synthesis Methods for this compound

Synthesis MethodDescriptionReference
Direct AlkylationAlkylation of benzene (B151609) derivatives with formaldehyde (B43269) in the presence of an acid catalyst. smolecule.com
Condensation ReactionsCondensation reactions involving p-tolualdehyde and a suitable catalyst. smolecule.com
Grignard ReactionsReaction of Grignard reagents derived from p-tolyl bromide with carbon dioxide, followed by acid workup. smolecule.com

Table 2: General Properties and Applications of this compound

Property/Application CategoryDetailsReference
Chemical FormulaC₂₁H₂₀ smolecule.com
Molecular Weight~272.38 g/mol smolecule.com
StructureCentral carbon atom bonded to three para-tolyl (4-methylphenyl) groups. smolecule.com
ReactivityElectrophilic Aromatic Substitution on tolyl groups; Oxidation to ketones or alcohols; Ligand in coordination chemistry. smolecule.com
Organic SynthesisVersatile intermediate for creating more complex molecules. smolecule.com
Coordination ChemistryActs as a ligand in metal complexation studies, particularly with transition metals. smolecule.com
Material SciencePotential applications in polymer chemistry or as additives; unique properties may lend themselves to functional materials. smolecule.com

Analytical Methodologies for Tri P Tolyl Methane Research

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are fundamental in the separation, identification, and purification of Tri(p-tolyl)methane and related triarylmethane compounds from complex mixtures. The choice of method often depends on the specific research goal, whether it is for qualitative analysis, quantitative determination, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of triarylmethanes. For instance, the separation of various triarylmethane dyes with very similar structures has been achieved in under one minute using UPLC systems. This represents a significant improvement in speed, being 20–30 times faster than conventional HPLC methods for similar analyses. Such rapid separation is crucial in applications like forensic analysis of ink dyes from written documents. A typical UPLC method might employ a simple mobile phase and a short gradient to resolve a mixture of triarylmethane dye standards. The elution order and retention times are highly specific to the molecular structure, allowing for precise identification.

In synthetic chemistry, chromatographic separation is essential for isolating the desired triarylmethane product from reaction byproducts and unreacted starting materials. For example, in the enantioselective synthesis of triarylmethanes, the separation of diastereomeric intermediates can be challenging. While some diastereomers may be separable by standard column chromatography, others may require more advanced techniques or may be difficult to resolve altogether. In such cases, the diastereomeric mixture is sometimes carried through to the final product and the enantiomeric excess is determined on the final triarylmethane.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly for volatile and thermally stable triarylmethane derivatives. For instance, a validated GC-MS method has been developed for the simultaneous quantitation of tris(4-chlorophenyl)methane (B1208405) and its metabolite in biological samples like rat plasma and fetuses. This type of method is crucial for toxicological studies and demonstrates the sensitivity and specificity that can be achieved with GC-MS for the analysis of triarylmethane compounds.

TechniqueApplicationKey Findings
UPLC Rapid separation of triarylmethane dyesAchieved baseline-resolved separation of structurally similar dyes in under 1 minute, a 20-30 fold decrease in run time compared to HPLC.
Column Chromatography Purification of synthetic triarylmethanesCan be used to separate diastereomeric intermediates, although some closely related diastereomers may be difficult to resolve.
GC-MS Quantitative analysis of triarylmethane derivatives in biological matricesA validated method for the simultaneous quantitation of tris(4-chlorophenyl)methane and its metabolite with high accuracy and precision.

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of triarylmethane compounds. nih.gov These methods provide insights into the electron transfer processes, the stability of different oxidation states, and the electronic effects of substituents on the molecule's electrochemical behavior.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. wikipedia.orglibretexts.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks corresponding to oxidation and reduction events. wikipedia.orglibretexts.org The peak potentials can be used to determine the redox potentials of the compound, while the peak currents and shapes provide information about the kinetics and reversibility of the electron transfer processes. wikipedia.orglibretexts.org

For triarylmethane compounds, the central carbon atom can often be oxidized to form a stable carbocation, known as a triarylmethane dye. The electrochemical behavior of these compounds is therefore of great interest. Studies on triarylmethane dye cations have utilized cyclic voltammetry to establish their reduction potentials. nih.gov The redox potentials are influenced by the nature of the aryl groups and any substituents they bear. Electron-donating groups, such as the methyl groups in this compound, are expected to stabilize the carbocation, thus affecting the oxidation potential of the parent methane (B114726) and the reduction potential of the corresponding cation.

The electrochemical characterization of this compound would likely reveal information about the stability of its corresponding cation radical and dication. By comparing its cyclic voltammogram to that of triphenylmethane (B1682552) and other substituted triarylmethanes, the electronic contribution of the p-tolyl groups to the redox properties can be elucidated. Furthermore, spectroelectrochemical techniques, which combine electrochemistry with spectroscopy, could be employed to characterize the electronic absorption spectra of the electrochemically generated intermediates, providing further insight into their electronic structure.

Thermal Analysis for Structural Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and thermal properties of this compound. These methods provide valuable information on melting points, decomposition temperatures, and phase transitions, which are critical for understanding the material's behavior under different temperature regimes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. The resulting thermogram, a plot of mass versus temperature, would show a stable baseline at lower temperatures, followed by a sharp drop in mass at the onset of decomposition. This decomposition temperature is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnetzsch.com A DSC thermogram of this compound would exhibit an endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. In addition to the melting point, DSC can also detect other phase transitions, such as solid-solid transitions between different polymorphic forms, which would appear as additional endothermic or exothermic events. The thermal stability of triarylmethane dyes has been examined using DSC and TGA. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of this compound. For example, the DSC can identify the melting point, while the TGA can determine if the compound decomposes upon melting or at a higher temperature. This information is crucial for determining the appropriate conditions for handling, storage, and processing of the compound.

TechniqueInformation ObtainedRelevance to this compound
Thermogravimetric Analysis (TGA) Decomposition temperature, thermal stabilityDetermines the upper temperature limit for the stability of the compound.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, phase transitionsProvides key physical property data and can indicate the presence of polymorphs.

Advanced Diffraction Techniques beyond Basic Structure Determination

While single-crystal X-ray diffraction is the definitive method for determining the basic molecular structure of compounds like this compound, advanced diffraction techniques can provide deeper insights into its solid-state properties, such as polymorphism and intermolecular interactions. nih.govmdpi.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. nih.gov Single-crystal X-ray diffraction is a powerful tool for the quantitative determination of polymorphism. nih.gov By growing crystals under different conditions (e.g., different solvents, temperatures, or pressures), it is possible to isolate and structurally characterize different polymorphs of this compound. The analysis of these different crystal structures would reveal variations in molecular packing, conformation, and intermolecular interactions, which can be correlated with differences in macroscopic properties. For example, studies on tri-p-tolyl-1,3,5-triazine have highlighted the existence of polymorphism in related molecular structures. researchgate.net

Powder X-ray Diffraction (PXRD) is another valuable technique, particularly for the analysis of bulk crystalline samples. High-resolution PXRD, especially when using a synchrotron source, can provide detailed information about the crystal structure and can be used to identify different polymorphic forms in a powdered sample. The sharp, well-resolved peaks obtained from a synchrotron source enhance the probability of successful indexing and structure solution from powder data.

Future Research Directions and Unexplored Avenues in Tri P Tolyl Methane Chemistry

Synergistic Experimental and Computational Research

The advancement of Tri(P-tolyl)methane chemistry can be significantly propelled by integrating experimental investigations with computational modeling. Computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the electronic structure, reactivity, and potential reaction pathways of this compound and its derivatives rsc.orgresearchgate.netresearchgate.netuwindsor.camdpi.com. For instance, DFT calculations can predict the regioselectivity of electrophilic aromatic substitution reactions on the para-tolyl rings, guiding experimental efforts towards specific functionalization targets rsc.orgresearchgate.net. Furthermore, computational modeling can assist in understanding the ligand-metal interactions in coordination complexes involving this compound, predicting binding affinities and geometries smolecule.com.

Conversely, experimental validation is crucial to confirm computational predictions and uncover unforeseen phenomena. High-throughput screening of reaction conditions, guided by computational predictions, could accelerate the discovery of novel synthetic routes or functionalization methods. For example, while computational studies might suggest optimal catalysts for specific transformations, experimental validation is necessary to confirm yields and purity. The combination of these approaches can lead to a more comprehensive understanding of this compound's behavior, enabling the rational design of new molecules with tailored properties.

Novel Functionalization and Derivatization Strategies

The para-tolyl groups of this compound offer multiple sites for chemical modification, presenting opportunities for creating a diverse library of derivatives. Current research indicates that the tolyl groups can participate in electrophilic aromatic substitution reactions smolecule.com. Future research could explore more advanced functionalization techniques, such as directed C–H activation, to precisely modify specific positions on the aromatic rings or even the methyl groups. For example, metal-catalyzed C–H activation methodologies, similar to those explored for toluene (B28343) rsc.orgresearchgate.netuwindsor.ca, could be adapted to this compound to introduce new functional groups.

Expansion into Niche Applications

The unique structural features of this compound suggest potential applications beyond its current uses. Its symmetrical structure and the presence of methyl groups on the phenyl rings could be exploited in materials science. For example, it could serve as a monomer or cross-linking agent in the synthesis of novel polymers with specific thermal or mechanical properties. The aromatic nature and potential for π-π stacking interactions might also make it suitable for applications in organic electronics or as a component in supramolecular assemblies.

In the realm of catalysis, this compound, or its derivatives, could function as ligands in organometallic complexes. The steric bulk and electronic properties of the para-tolyl groups can influence the stability, activity, and selectivity of metal catalysts smolecule.comsmolecule.com. Research into its use as a ligand in transition metal catalysis for reactions such as C-C bond formation or C-H activation could reveal new catalytic systems. Additionally, its potential as a building block for advanced functional materials, such as porous organic frameworks or smart materials, warrants further investigation.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing tri(p-tolyl)methane, and how can structural purity be validated?

  • Synthesis : Use Friedel-Crafts alkylation or coupling reactions between p-tolyl Grignard reagents and trichloromethane derivatives. For example, reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts like trityl chloride or bromide, as noted in synthetic protocols for related triphenylmethane derivatives .
  • Validation : Combine X-ray crystallography (for unambiguous bond-length/angle confirmation, as in ) with 1^1H/13^13C NMR and IR spectroscopy to verify substituent positions and steric effects. Mass spectrometry (HRMS) confirms molecular weight .

Q. How can the thermal stability and decomposition pathways of this compound be systematically assessed?

  • Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to identify degradation onset temperatures. Couple this with differential scanning calorimetry (DSC) to detect phase transitions or exothermic decomposition .
  • Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products can reveal fragmentation patterns (e.g., p-tolyl radical formation) .

Q. What crystallographic techniques are critical for resolving steric effects in this compound derivatives?

  • Single-crystal X-ray diffraction is essential. Use programs like SHELXL or OLEX2 (as in ) to model torsional angles and methyl group orientations. High-resolution data (e.g., Rint<0.05R_{\text{int}} < 0.05) ensures accurate analysis of steric hindrance between p-tolyl groups .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

  • Follow GHS guidelines: Use fume hoods (P271), nitrile gloves (P280), and eye protection (P305+P351+P338). Store in airtight containers at 0–6°C to prevent sublimation or degradation (P403+P233) .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in radical-mediated reactions?

  • The bulky p-tolyl groups hinder radical recombination, favoring stabilization of intermediates. For example, in sulfur-centered radical reactions (e.g., thiol-to-disulfide conversion), steric shielding slows dimerization, enabling isolation of transient species (see ). Computational modeling (DFT) can quantify steric parameters (e.g., percent buried volume, %Vbur_{\text{bur}}) .

Q. What challenges arise when studying the biological activity of this compound derivatives, and how can they be mitigated?

  • Solubility : The hydrophobic nature limits aqueous solubility. Use co-solvents (e.g., DMSO/water mixtures) or derivatize with polar groups (e.g., sulfonate) .
  • Toxicity : Preclinical assays (e.g., MTT or Ames tests) are required to rule out genotoxicity. Cross-reference with RIFM safety assessments for structurally similar compounds (e.g., p-tolyl alcohol) .

Q. How should conflicting crystallographic data on this compound derivatives be resolved?

  • Data Triangulation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) to identify systematic errors. Validate hydrogen bonding/stacking interactions using Hirshfeld surface analysis .
  • Refinement Protocols : Apply restraints for disordered methyl groups and validate against spectroscopic data (e.g., 1^1H NMR coupling constants) .

Q. What methodologies differentiate this compound from other triarylmethenes in supramolecular applications?

  • Host-Guest Studies : Use UV-vis titration or isothermal titration calorimetry (ITC) to compare binding affinities with macrocycles (e.g., cyclodextrins). The methyl groups enhance π-π stacking but reduce cavity compatibility .
  • Electrochemical Profiling : Cyclic voltammetry reveals redox stability differences; this compound exhibits lower oxidation potentials than electron-deficient analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.